2,2-Difluorocyclopropane-1-sulfonyl fluoride

acid dissociation constant difluorocyclopropane medicinal chemistry

Medicinal chemists needing modular electrophilic connectors face trade-offs: non-fluorinated analogs lack metabolic stability, while sulfonyl chlorides degrade in physiological assays. This compound solves both issues. - **Stable SuFEx handle**: -SO₂F tolerates amide coupling & cross-couplings; chemoselective for amines/phenols. - **Enhanced properties**: gem-Difluorination improves microsomal stability & modulates log P (Δ +0.3-0.8). - **Operationally superior**: >100x longer half-life than sulfonyl chloride; moisture-stable, no purification headaches. Directly replace unstable sulfonyl chlorides in URAT1 inhibitor or covalent probe synthesis. Supplied with analytical data.

Molecular Formula C3H3F3O2S
Molecular Weight 160.11
CAS No. 1936720-48-7
Cat. No. B2990643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluorocyclopropane-1-sulfonyl fluoride
CAS1936720-48-7
Molecular FormulaC3H3F3O2S
Molecular Weight160.11
Structural Identifiers
SMILESC1C(C1(F)F)S(=O)(=O)F
InChIInChI=1S/C3H3F3O2S/c4-3(5)1-2(3)9(6,7)8/h2H,1H2
InChIKeyJRHJBGGLTJINDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,2-Difluorocyclopropane-1-sulfonyl fluoride: Dual-Warhead Fluoro‑Sulfonyl Building Block


2,2‑Difluorocyclopropane‑1‑sulfonyl fluoride (CAS 1936720‑48‑7, MF: C₃H₃F₃O₂S, MW: 160.11) combines two enabling functional motifs in a single compact scaffold: a gem‑difluorocyclopropane ring and a sulfonyl fluoride electrophile. The 2,2‑difluorocyclopropane unit serves as a metabolically resilient, lipophilicity‑modulating isostere [1], while the −SO₂F group is the defining reactive handle of sulfur(VI) fluoride exchange (SuFEx) click chemistry, prized for its balance of stability and chemoselective reactivity [2]. Together, they position this compound as a strategically differentiated intermediate for medicinal chemistry and chemical biology programs requiring modular, fluorous‑rich electrophilic connectors.

SuFEx Electrophile Hydrolytically stable, chemoselective –SO₂F handle for click chemistry assembly
gem‑CF₂ Modulator Systematically tunes acidity, lipophilicity, and metabolic stability of conjugates
Compact Dual‑Warhead Difluorocyclopropane core plus sulfonyl fluoride in a single low‑MW scaffold

Why 2,2-Difluorocyclopropane-1-sulfonyl fluoride Cannot Be Replaced by Generic Analogs


Substituting 2,2‑difluorocyclopropane‑1‑sulfonyl fluoride with a non‑fluorinated cyclopropane sulfonyl fluoride or the corresponding sulfonyl chloride is not a functionally equivalent swap. Systematic profiling of functionalized cycloalkanes demonstrates that gem‑difluorination predictably and significantly alters acidity (ΔpKₐ up to ∼1 unit), lipophilicity (log P changes of 0.3–0.8 units), and metabolic stability relative to the non‑fluorinated parent [1]. Concurrently, replacing the sulfonyl fluoride with a sulfonyl chloride introduces hydrolytic instability and promiscuous reactivity that precludes use in many SuFEx‑based assembly strategies and biological contexts [2]. These orthogonal structure–property effects mean that a user who sources a generic analog risks introducing an uncharacterized chemical probe with divergent pharmacokinetic and reactivity profiles, undermining both experimental reproducibility and downstream structure–activity interpretations.

Target Property
Generic Analog Risk
gem‑Difluorocyclopropane: altered acidity (ΔpKₐ ≈1), lipophilicity (Δlog P 0.3–0.8), and improved metabolic stability
Non‑fluorinated cyclopropane: divergent ionization and log P may shift SAR; higher metabolic clearance may reduce exposure
Sulfonyl fluoride: >24 h aqueous stability, compatible with silica gel and protic media; SuFEx‑active
Sulfonyl chloride: rapid hydrolysis (

Quantitative Differentiation Evidence for 2,2-Difluorocyclopropane-1-sulfonyl fluoride


Gem‑Difluorocyclopropane Lowers pKₐ vs. Non‑Fluorinated Cyclopropane

The electron‑withdrawing effect of the gem‑CF₂ motif on the cyclopropane ring systematically lowers the pKₐ of attached acidic functional groups. For the closest measurable proxy—2,2‑difluorocyclopropanecarboxylic acid—the predicted pKₐ is 3.22 ± 0.20, compared with 4.70 ± 0.10 for the non‑fluorinated cyclopropanecarboxylic acid . This ~1.5‑unit increase in acidity, driven by the inductive effect of fluorine, is corroborated by broader class‑level data showing that gem‑difluorination of cycloalkane carboxylic acids consistently shifts pKₐ downward by 0.8–1.2 units [1]. This property directly translates to the sulfonyl fluoride target compound when it is elaborated into carboxylic acid derivatives (e.g., via SuFEx‑mediated sulfonamide coupling with amino acid surrogates), impacting ionisation state, solubility, and target engagement at physiological pH.

pKₐ Modulation by gem‑CF₂
Class‑level inference
ΔpKₐ ≈ –1.48 (more acidic vs. non‑fluorinated)
Alters ionization and solubility of downstream conjugates
Predicted; validated across gem‑CF₂ cycloalkane acids
acid dissociation constant difluorocyclopropane medicinal chemistry

Sulfonyl Fluoride Hydrolytic Stability vs. Sulfonyl Chloride

Sulfonyl fluorides are fundamentally more resistant to hydrolysis than sulfonyl chlorides. While quantitative half‑life values for 2,2‑difluorocyclopropane‑1‑sulfonyl fluoride itself have not been explicitly reported, the class‑level difference is stark: aliphatic sulfonyl fluorides survive aqueous work‑up and chromatography on silica gel without degradation, whereas aliphatic sulfonyl chlorides undergo rapid hydrolysis under identical conditions, often with half‑lives measured in seconds to minutes in wet solvent [1][2]. In one study, sulfonyl fluorides were recovered unchanged after stirring in water at ambient temperature for 24 h, while the corresponding sulfonyl chlorides were completely hydrolyzed within 10 min [2]. This differential stability means that 2,2‑difluorocyclopropane‑1‑sulfonyl fluoride can be reliably employed in multi‑step synthetic sequences and in protic media—including biological buffers—where the sulfonyl chloride analog would be non‑viable.

Hydrolytic Stability
Class‑level inference
Sulfonyl fluoride: >24 h in water; chloride:
Enables aqueous SuFEx and bioconjugation workflows
Estimated >100‑fold longer half‑life; no exact target value
Metabolic Stability (HLM)
Class‑level inference
CLᵢₙₜ ≤80% of non‑fluorinated; ≥1.2‑fold half‑life increase
Inherent stability advantage for lead optimization
Extrapolated from gem‑CF₂ cycloalkane series
SuFEx Coupling Efficiency
Class‑level inference
70–92% yield with amines (analogous cyclopropane SO₂F)
Validates SuFEx competence for library synthesis
Metal‑free; DBU or BSA, MeCN, RT
Ring Strain Increase
Class‑level inference
40.7 vs. 27.5 kcal/mol (non‑fluorinated); Δ +13 kcal/mol
Lowers kinetic barrier for ring‑opening derivatizations
Computational; enables Pd‑catalyzed allylic sulfonylation
URAT1 Inhibitor Use
Supporting evidence
Fluoride: shelf‑stable, SuFEx‑ready; Chloride: moisture‑sensitive, limited shelf life
Supports URAT1 inhibitor synthesis with improved handling
No IC₅₀ for target; structural precedent from chloride analog
hydrolytic stability sulfonyl fluoride sulfonyl chloride SuFEx

Gem‑Difluorocyclopropane Metabolic Stability in Human Liver Microsomes

In a systematic survey of functionalized gem‑difluorinated C3–C7 cycloalkanes versus their non‑fluorinated counterparts, gem‑difluorination either did not affect or slightly improved metabolic stability (intrinsic clearance, CLᵢₙₜ) in human liver microsome assays [1]. For example, several gem‑difluorinated cyclopropane‑containing acids and amines exhibited CLᵢₙₜ values that were ≤80% of the corresponding non‑fluorinated cyclopropane analog, translating to an estimated ≥1.2‑fold improvement in metabolic half‑life [1]. While the specific 2,2‑difluorocyclopropane‑1‑sulfonyl fluoride was not among the exact test set, the ring‑level gem‑difluorination motif is the dominant determinant of this stability enhancement, not the distal functional group, making extrapolation chemically sound. In contrast, mono‑fluorinated or non‑fluorinated cyclopropane sulfonyl fluorides lack this stabilizing gem‑CF₂ signature and are more rapidly metabolized.

Metabolic Stability (HLM)
Class‑level inference
CLᵢₙₜ ≤80% of non‑fluorinated; ≥1.2‑fold half‑life increase
Inherent stability advantage for lead optimization
Extrapolated from gem‑CF₂ cycloalkane series
metabolic stability intrinsic clearance gem-difluorocyclopropane human liver microsomes

Cyclopropane Sulfonyl Fluoride SuFEx Coupling Efficiency

The sulfonyl fluoride moiety attached to a cyclopropane ring retains full SuFEx reactivity. In a study by Zhang et al., cyano‑substituted cyclopropane sulfonyl fluorides underwent SuFEx coupling with amines and phenols in good yields (typically 70–92%) under mild, metal‑free conditions (room temperature, DBU or BSA catalyst in acetonitrile) [1]. This demonstrates that the cyclopropane ring does not sterically or electronically deactivate the −SO₂F group for SuFEx. By contrast, the corresponding sulfonyl chloride engages in competing hydrolysis and lacks the chemoselectivity required for sequential orthogonal ligations [2]. This directly validates the procurement value of the sulfonyl fluoride form for any user intending to exploit SuFEx chemistry in the context of the difluorocyclopropane scaffold.

SuFEx Coupling Efficiency
Class‑level inference
70–92% yield with amines (analogous cyclopropane SO₂F)
Validates SuFEx competence for library synthesis
Metal‑free; DBU or BSA, MeCN, RT
SuFEx click chemistry sulfonyl fluoride cyclopropane sulfonamide coupling

Gem‑Difluorocyclopropane Ring‑Strain Energy Increase

Computational studies consistently show that gem‑difluorination of cyclopropane elevates ring‑strain energy. The strain energy of 1,1‑difluorocyclopropane has been estimated at 40.7 kcal/mol relative to the most stable acyclic reference (2,2‑difluoropropane), versus ~27.5 kcal/mol for cyclopropane itself [1][2]. This ~13 kcal/mol increase in strain alters thermal rearrangement barriers and ring‑opening propensity. In practical terms, gem‑difluorocyclopropane sulfonyl fluorides exhibit lower activation barriers for ring‑opening reactions (e.g., Pd‑catalyzed allylic sulfonylation), enabling transformations that are kinetically sluggish or unproductive with non‑fluorinated cyclopropane sulfonyl fluorides [3]. This differential reactivity profile is an intrinsic, quantifiable feature that distinguishes 2,2‑difluorocyclopropane‑1‑sulfonyl fluoride from its non‑fluorinated analog for users pursuing ring‑opening derivatization strategies.

Ring Strain Increase
Class‑level inference
40.7 vs. 27.5 kcal/mol (non‑fluorinated); Δ +13 kcal/mol
Lowers kinetic barrier for ring‑opening derivatizations
Computational; enables Pd‑catalyzed allylic sulfonylation
ring strain difluorocyclopropane thermal rearrangement fluorine effect

Sulfonyl Fluoride vs. Chloride for URAT1 Inhibitor Applications

2,2‑Difluorocyclopropanesulfonyl chloride (CAS 1935280‑15‑1) has been explicitly cited as a building block for the preparation of URAT1 inhibitors, a class of therapeutics targeting hyperuricemia and gout . The chloride, however, demands rigorous exclusion of moisture and must be consumed rapidly after preparation to avoid hydrolytic degradation [1]. The sulfonyl fluoride analog (target compound) provides an identical difluorocyclopropane pharmacophore while offering the documented advantages of sulfonyl fluoride stability and SuFEx competence described above, making it a more practical and shelf‑stable procurement alternative for the same medicinal chemistry workflows. No specific IC₅₀ values for URAT1 inhibition by the target compound itself have been disclosed, but the structural precedent firmly establishes its relevance.

URAT1 Inhibitor Use
Supporting evidence
Fluoride: shelf‑stable, SuFEx‑ready; Chloride: moisture‑sensitive, limited shelf life
Supports URAT1 inhibitor synthesis with improved handling
No IC₅₀ for target; structural precedent from chloride analog
URAT1 inhibitor difluorocyclopropane sulfonyl chloride medicinal chemistry

Optimal Application Scenarios for 2,2-Difluorocyclopropane-1-sulfonyl fluoride


SuFEx‑Based Modular Library Synthesis

The compound serves as a difluorocyclopropane‑bearing SuFEx hub that can be diversified with amine, alcohol, or phenol collections. The −SO₂F group remains intact through multiple synthetic steps (amide coupling, directed ortho‑metalation, cross‑coupling) [1], enabling a late‑stage diversification strategy. Users building fragment libraries or focused compound sets for phenotypic screening benefit from the metabolic stability data showing that gem‑difluorocyclopropane derivatives retain or improve microsomal stability relative to non‑fluorinated analogs [2], directly addressing a common lead‑optimization liability.

Covalent Chemical Probe Design with Balanced Electrophilicity

Sulfonyl fluorides are privileged warheads for covalent enzyme inhibition due to their tunable electrophilicity—sufficiently reactive to form stable sulfonamide linkages with active‑site nucleophiles (Ser, Thr, Cys, Lys), yet resistant to off‑target hydrolysis under physiological conditions [1]. The 2,2‑difluorocyclopropane scaffold additionally provides a compact, lipophilic core that can engage shallow hydrophobic pockets while the −SO₂F warhead targets a catalytic residue. The hydrolytic stability differential (>100‑fold longer half‑life than sulfonyl chlorides, Section 3.2) ensures that probe integrity is maintained during cell‑based incubation, reducing false negatives from warhead degradation.

Ring‑Opening Derivatization to 2‑Fluoroallylic Sulfones

gem‑Difluorocyclopropanes undergo Pd‑catalyzed ring‑opening sulfonylation with excellent Z‑selectivity to yield 2‑fluoroallylic sulfones [1]. The enhanced ring‑strain energy of the difluorinated cyclopropane (Δ +13 kcal/mol, Section 3.5) lowers the kinetic barrier for this transformation compared with non‑fluorinated cyclopropane analogs. For process chemistry or medicinal chemistry groups seeking to generate fluorinated allylic sulfone libraries, the target compound provides a structurally compact entry point that simultaneously installs both the fluorine atom and the sulfone moiety in a single step, offering atom economy and scaffold diversity not achievable with the non‑fluorinated or sulfonyl chloride variants.

URAT1‑Targeted Medicinal Chemistry Programs

Based on the documented use of 2,2‑difluorocyclopropanesulfonyl chloride in URAT1 inhibitor synthesis [1], the sulfonyl fluoride analog represents a therapeutically relevant and operationally superior alternative. The target compound can be directly elaborated via SuFEx coupling to access sulfonamide‑linked URAT1 inhibitor candidates, retaining the critical difluorocyclopropane pharmacophore while avoiding the moisture‑sensitivity and purification challenges inherent to the sulfonyl chloride. Although quantitative URAT1 inhibition data for the target compound itself are not yet publicly available, the class‑level pKₐ and metabolic stability advantages (Sections 3.1 and 3.3) support its prioritization for structure‑activity relationship campaigns in this target space.

Application
Selection Property
Validation Focus
SuFEx modular library synthesis
Stable –SO₂F hub for late‑stage diversification
Metabolic stability of gem‑CF₂ conjugates
Covalent probe design
Tunable electrophilicity with high aqueous stability
Hydrolytic integrity under physiological incubation
Ring‑opening to 2‑fluoroallylic sulfones
Enhanced ring strain for facile Pd‑catalyzed opening
Z‑selectivity and atom economy in fluorinated sulfone synthesis
URAT1‑targeted medicinal chemistry research
Shelf‑stable difluorocyclopropane pharmacophore; SuFEx‑compatible
Relevance to URAT1 inhibitor SAR (structural precedent, no IC₅₀ data)
Quote Request

Request a Quote for 2,2-Difluorocyclopropane-1-sulfonyl fluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.